2-Propen-1-one, 1-(5-((2-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
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Overview
Description
2-Propen-1-one, 1-(5-((2-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound with a unique structure that combines a chlorophenyl group, a furan ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(5-((2-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorophenylmethyl group: This can be achieved through the chlorination of benzyl alcohol followed by substitution reactions.
Construction of the furan ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring:
Formation of the propenone moiety: This involves aldol condensation reactions between appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(5-((2-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Propen-1-one, 1-(5-((2-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(5-((2-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the chlorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-(5-((2-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- 2-Propen-1-one, 1-(5-((2-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- 2-Propen-1-one, 1-(5-((2-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(5-((2-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple fields.
Properties
CAS No. |
280571-72-4 |
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Molecular Formula |
C16H12ClN3O3 |
Molecular Weight |
329.74 g/mol |
IUPAC Name |
1-[5-[(2-chlorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-4-2-1-3-10(12)7-11-5-6-15(23-11)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,22H,7H2,(H,18,19,20) |
InChI Key |
NONHQLVYCNIMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O)Cl |
Origin of Product |
United States |
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